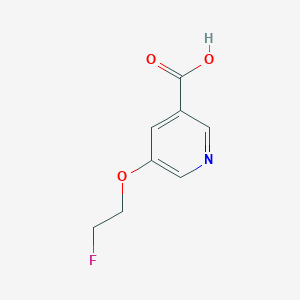
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is a sphingolipid derivative. Sphingolipids are a class of lipids that play crucial roles in cellular processes, including cell signaling and structural integrity of cell membranes. This compound is particularly significant due to its involvement in various biological functions and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) typically involves the acylation of sphinganine with palmitoyl chloride, followed by phosphorylation. The reaction conditions often require anhydrous solvents and catalysts to facilitate the acylation and phosphorylation steps. The final product is then purified through chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological functions.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sphingolipid metabolism and interactions.
Biology: The compound is involved in cell signaling pathways, apoptosis, and cell differentiation studies.
Medicine: Research focuses on its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.
Industry: It is used in the development of novel drug delivery systems and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by acting as a second messenger or by interacting with membrane receptors. The compound’s effects on apoptosis and cell differentiation are mediated through its influence on sphingolipid metabolism and related signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
N-palmitoyl-D-erythro-sphingosine-1-phosphate: Another sphingolipid derivative with similar biological functions.
N-stearoyl-D-erythro-dihydroceramide-1-phosphate: Differing by the fatty acid chain length, this compound has distinct physical and biological properties.
N-palmitoyl-D-erythro-ceramide-1-phosphate: Lacks the dihydro component, leading to different biological activities.
Uniqueness
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is unique due to its specific structure, which influences its interaction with biological membranes and signaling pathways. Its ability to modulate various cellular processes makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C34H76N3O6P |
|---|---|
Peso molecular |
654.0 g/mol |
Nombre IUPAC |
diazanium;[2-(hexadecanoylamino)-3-hydroxyoctadecyl] phosphate |
InChI |
InChI=1S/C34H70NO6P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(36)32(31-41-42(38,39)40)35-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h32-33,36H,3-31H2,1-2H3,(H,35,37)(H2,38,39,40);2*1H3 |
Clave InChI |
NSDBVKCXYFTORB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])[O-])NC(=O)CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)
![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)
![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)



![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)

![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)



